molecular formula C11H11N2O+ B14406156 3-Carbamoyl-1-methylquinolin-1-ium CAS No. 84811-85-8

3-Carbamoyl-1-methylquinolin-1-ium

Cat. No.: B14406156
CAS No.: 84811-85-8
M. Wt: 187.22 g/mol
InChI Key: GRSKANOLGFRRCI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamoyl-1-methylquinolin-1-ium is a quinolinium salt derivative of interest in neurological disease research, particularly in the development of novel therapeutic strategies for Alzheimer's disease (AD). As part of a class of quaternary ammonium compounds, it serves as a key chemical precursor for the synthesis of more complex, multi-target directed ligands (MTDLs). Research indicates that structurally related quinolinium compounds can be designed as bio-oxidizable prodrugs. These prodrugs are metabolically activated in the body to form active species that act as potent pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical targets for mitigating cholinergic deficit in AD patients. The carbamoyl moiety at the 3-position is a crucial functional group that allows for further chemical modification, enabling the conjugation of this molecule with other pharmacophores, such as inhibitors of the kinase DYRK1A—another promising target in Alzheimer's pathology . The resulting hybrid molecules are investigated for their dual inhibitory activity on both the cholinergic system and pathways involved in tau hyperphosphorylation and amyloid-beta accumulation . The exploration of such compounds underscores a modern approach to tackling complex neurodegenerative diseases by simultaneously addressing multiple pathological mechanisms. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84811-85-8

Molecular Formula

C11H11N2O+

Molecular Weight

187.22 g/mol

IUPAC Name

1-methylquinolin-1-ium-3-carboxamide

InChI

InChI=1S/C11H10N2O/c1-13-7-9(11(12)14)6-8-4-2-3-5-10(8)13/h2-7H,1H3,(H-,12,14)/p+1

InChI Key

GRSKANOLGFRRCI-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Carbamoyl 1 Methylquinolin 1 Ium and Congeners

Precursor Synthesis and Regioselective Functionalization

The foundational step in synthesizing the target compound is the construction of the quinoline (B57606) ring system, appropriately substituted at the 3-position with a carbamoyl (B1232498) group or its precursor.

Synthesis of Quinoline and Quinolone Scaffolds

Quinoline, a heterocyclic scaffold composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its quinolone derivatives are central to numerous pharmaceuticals. frontiersin.org Their synthesis has been a subject of extensive research, leading to a variety of methods. Classical methods, many of which are still widely used, often involve the cyclization of substituted anilines. nih.gov

Key traditional synthetic routes include:

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters at different temperatures to yield either 4-quinolones or 2-quinolones. frontiersin.orgmdpi.com

Gould-Jacobs Reaction: This pathway utilizes the reaction of an aniline (B41778) with an ethoxymethylenemalonic ester derivative, followed by cyclization and subsequent transformations to form a 4-hydroxy-3-carboxyquinoline scaffold. mdpi.com

Other Methods: Further approaches include the Biere-Seelen synthesis starting from methyl anthranilate and the Dieckmann condensation. mdpi.com

Modern advancements have introduced more diverse and often more environmentally benign strategies. These include metal-catalyzed cyclizations (using copper, nickel, manganese), visible-light-mediated aerobic dehydrogenation, and innovative fusion-based methodologies. researchgate.netorganic-chemistry.org

Table 1: Overview of Selected Quinoline Synthesis Methods

Synthesis Method Key Reactants Typical Product Reference
Conrad-Limpach Aniline, β-ketoester 4-Quinolone or 2-Quinolone frontiersin.orgmdpi.com
Gould-Jacobs Aniline, Ethoxymethylenemalonate 4-Hydroxy-3-carboxyquinoline mdpi.com
Povarov-type Reaction Arylamine, Aldehyde, Alkene Tetrahydroquinoline organic-chemistry.org
Fusion Method Barbituric acid, 3-Nitrobenzaldehyde, Sulfanilamides Pyrimido[5,4-c]quinoline researchgate.net
Metal-Catalyzed Amino alcohols, Ketones Substituted Quinolines organic-chemistry.org

Elaboration of the Carbamoyl Moiety and its Precursors

Achieving regioselective functionalization at the C-3 position of the quinoline ring is critical. While direct C-H functionalization is an attractive modern strategy, achieving selectivity can be challenging. nih.gov For instance, direct copper-catalyzed carbamoylation of quinoline N-oxides has been reported, but this method selectively functionalizes the C-2 position. mdpi.com

To ensure the correct placement of the carbamoyl group at C-3, synthetic strategies often rely on building the ring with the desired functionality already in place or using reactions that inherently favor the 3-position. A highly efficient, metal-free approach involves the hetero-Diels-Alder cycloaddition of in situ generated azadienes (from 2-aminobenzyl alcohol) with terminal alkynes. This method provides a direct route to C-3-functionalized quinolines with excellent regioselectivity. nih.gov

The carbamoyl moiety itself can be introduced through various standard organic transformations. Carbamoyl isothiocyanates can serve as versatile starting materials for creating substituted guanidines and related structures. organic-chemistry.org In many syntheses, a precursor group, such as a carboxylic acid or ester (as formed in the Gould-Jacobs reaction), is first installed at the C-3 position and then converted to the primary amide (carbamoyl group) in a subsequent step, for example, via activation with a coupling agent followed by reaction with ammonia.

Quaternization Processes for Quinolinium Salt Formation

The final step in the synthesis of 3-Carbamoyl-1-methylquinolin-1-ium is the quaternization of the quinoline nitrogen. This N-alkylation reaction transforms the tertiary amine within the quinoline ring into a permanently charged quaternary ammonium (B1175870) salt.

N-Alkylation and N-Methylation Strategies (e.g., utilizing methyl iodide)

N-methylation is the specific N-alkylation required for the target compound. A plethora of methylating agents are available in organic synthesis, including dimethyl sulfate, formaldehyde/formic acid, and dimethyl carbonate. eurekaselect.com However, methyl iodide (CH₃I) is a classic and highly effective reagent for the N-methylation of nitrogen-containing heterocycles to form quaternary salts. eurekaselect.comrsc.org

The reaction typically involves treating the precursor, 3-carbamoylquinoline, with methyl iodide. The lone pair of electrons on the quinoline nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion, which then becomes the counter-ion of the resulting quinolinium salt.

The reaction conditions can vary. For example, the N-methylation of a related dihydroquinolin-4-one was achieved by heating with methyl iodide in the presence of a base (Na₂CO₃) in p-dioxane. mdpi.com Patent literature describes the synthesis of N-methylquinolinium iodide by reacting quinoline with methyl iodide in an ester solvent, which reportedly has a catalytic effect, at room temperature over several hours. google.com

Table 2: Selected N-Methylation Strategies

Substrate Type Methylating Agent Conditions Reference
Dihydroquinolin-4-one Methyl Iodide Na₂CO₃, p-dioxane, 100 °C mdpi.com
Quinoline Methyl Iodide Ester solvent, 25 °C google.com
Primary Aromatic Amines Methyl Iodide Trifluoroacetyl protection, Base rsc.org
Arylamines (for PET) [¹¹C]Methyl Iodide Li₃N, DMF, Room Temperature nih.gov

Optimization of Reaction Parameters for Yield and Purity of Quinolinium Salts

The efficiency of the quaternization reaction is highly dependent on several parameters. Optimizing these conditions is crucial for maximizing the yield and purity of the final quinolinium salt while minimizing reaction time and by-product formation. researchgate.netrsc.org Key parameters that are often adjusted include:

Solvent: The choice of solvent can significantly influence reaction rates and solubility of both reactants and products. Aprotic polar solvents like DMF, acetonitrile (B52724) (CH₃CN), or acetone (B3395972) are commonly used. researchgate.net

Temperature: Increasing the temperature generally accelerates the reaction rate, but can also lead to degradation or side reactions. Some protocols proceed at room temperature, while others require heating. mdpi.comgoogle.com

Stoichiometry: The molar ratio of the reactants (quinoline precursor to methyl iodide) is important. Using an excess of the methylating agent can drive the reaction to completion. mdpi.com

Base: While not always necessary for quaternization, a base may be included in related reactions to deprotonate a precursor, as seen in the synthesis of N-methylated quinolones from their N-H precursors. mdpi.com

Modern approaches to reaction optimization, such as the use of Bayesian optimization algorithms in conjunction with continuous flow systems, allow for the simultaneous optimization of multiple objectives like yield and production rate, leading to a highly refined set of reaction conditions. ucla.edu

Innovative Synthetic Approaches

While classical methods are robust, research continues to drive the development of more innovative and efficient synthetic strategies. For the synthesis of the quinoline core, this includes leveraging C-H activation, which offers a more atom-economical route to functionalized molecules by avoiding pre-functionalization steps. nih.govmdpi.com Metal-free reactions, such as the hetero-Diels-Alder approach for C-3 functionalization, represent a greener alternative to methods relying on heavy metals. nih.gov

Furthermore, the application of enabling technologies is transforming synthetic chemistry. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. frontiersin.org For the optimization and scale-up of the quaternization step, continuous flow chemistry provides superior control over reaction parameters like temperature and mixing, enhancing safety and reproducibility, and can be integrated with automated optimization platforms for rapid process development. ucla.edu

One-Pot Synthetic Protocols for Quinoline Derivatives

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has gained prominence for its efficiency and resourcefulness. This approach avoids the lengthy separation processes and purification of intermediate chemical compounds, saving time and resources. acs.org

Several one-pot methods have been developed for the synthesis of highly substituted quinoline derivatives. bohrium.com For instance, a novel one-pot protocol involves the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid (p-TSA) as a reagent to produce quinoline-appended quinazolinones. acs.orgnih.gov In this method, both the quinoline and quinazolinone rings are formed concurrently. acs.orgnih.gov To optimize the reaction and prevent the formation of byproducts, a periodic addition of reagents is employed. acs.orgnih.gov

Furthermore, the use of nanocrystalline-TiO2 on dodecyl-sulfated silica (B1680970) support (NCTDSS) as a catalyst in a one-pot reflux reaction has been reported for the synthesis of dihydroquinoline derivatives. ajgreenchem.com This method offers several advantages, including simple operation, economic viability, environmental safety, short reaction times, and high product yields. ajgreenchem.com

Multicomponent Reaction Strategies in Quinolinium Synthesis

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. rsc.orgnih.gov This strategy is highly valued in organic synthesis for its ability to construct complex molecules with high atom economy and efficiency. rsc.org

Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org These reactions allow for the introduction of a wide range of functional groups and substitution patterns, making them highly versatile for creating libraries of quinoline derivatives. rsc.org For example, a straightforward, mild, one-pot MCR for preparing quinolines utilizes acetals or cyclic acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)3, providing good yields under mild conditions. researchgate.net

The synthesis of quinoline derivatives through MCRs is a rapidly developing field, with continuous innovation leading to novel and efficient approaches for generating valuable compounds with a wide range of biological and physicochemical properties. rsc.org

Adherence to Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for quinoline derivatives to minimize environmental impact. ijpsjournal.com This involves using less hazardous chemicals, preventing waste, and maximizing atom economy. ijpsjournal.com Traditional methods for quinoline synthesis, such as the Skraup, Doebner-Miller, and Friedländer syntheses, often require harsh conditions and generate significant waste. ijpsjournal.comresearchgate.net

In contrast, green approaches focus on the use of environmentally benign catalysts and solvents, as well as energy-efficient techniques like microwave-assisted synthesis. ijpsjournal.comtandfonline.com For example, formic acid has been utilized as a versatile and eco-friendly catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com Water is also employed as a green solvent in some microwave-assisted syntheses of quinoline derivatives. tandfonline.com

The development of green synthetic methods is not only environmentally beneficial but also enhances the efficiency of pharmaceutical synthesis and drug development. ijpsjournal.com These methodologies aim to reduce the use of toxic reagents and solvents, leading to more sustainable chemical processes. researchgate.netnih.gov

Synthesis of Derivates and Analogs of this compound

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships and developing new compounds with specific properties.

Design and Synthesis of Structurally Modified Quinolinium Derivatives

The structural modification of the quinolinium core is a key strategy for tuning its chemical and biological properties. For instance, a small library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones has been synthesized with various substituents at different positions of the quinolinone ring system. nih.gov The synthesis involves the N-sulfonylation of methyl 2-aminobenzoates, followed by a modified Horner-Wadsworth-Emmons olefination. nih.gov

Another example is the synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones. acs.orgnih.gov A facile and efficient one-pot method has been developed for this purpose, utilizing p-toluene sulfonic acid as a green promoter. acs.orgnih.gov The synthetic utility of these compounds has been further demonstrated through Suzuki coupling reactions to create additional derivatives. acs.orgnih.gov

The table below provides examples of synthesized quinoline derivatives and their characterization data.

CompoundMolecular FormulaAnalytical CalculationFound
Compound 4dhC₁₇H₂₁NO₂C, 75.25; H, 7.80; N, 5.16C, 75.29; H, 7.77; N, 5.13
Compound 4acC₁₅H₁₄F₃NO₂C, 60.61; H, 4.75; N, 4.71C, 60.57; H, 4.78; N, 4.68
Dihydroquinoline analogC₁₇H₂₀N₂O₂C 71.81; H 7.09; N 9.85C 71.75; H 7.15; N 9.80
Dihydroquinoline analogC₁₇H₁₈BrNO₂C 58.63; H 5.21, N 4.02C 58.58; H 5.26; N 3.96
Dihydroquinoline analogC₁₇H₂₀N₄O₃C 62.18; H 6.14; N 17.06C 62.25; H 6.20; N 17.00
Dihydroquinoline analogC₁₆H₁₈N₂OC 75.56; H 7.13; N 11.01C 75.50; H 7.18; N 10.54

Table 1: Characterization data of synthesized quinoline derivatives. nih.govajgreenchem.com

Synthesis of Dimeric and Polymeric Quinolinium Constructs (e.g., bis(1-methylquinolin-1-ium-6-yl)urea derivatives)

The synthesis of dimeric and polymeric quinolinium structures has been explored to create molecules with enhanced or novel properties. For example, di- and trimeric quinoline derivatives have been described as potential modulators of protein-protein interactions. nih.gov The synthesis of new trimeric quinoline derivatives has been reported to expand the structure-activity relationship studies of this class of compounds. nih.gov

The synthesis of urea (B33335) and bis-urea derivatives of primaquine (B1584692), a quinoline-containing antimalarial drug, has also been accomplished. nih.gov These compounds feature a urea or bis-urea bridge connecting the primaquine moiety to a substituted benzene ring. nih.gov The synthesis was achieved through a multi-step process using benzotriazole (B28993) as a synthon. nih.gov

Furthermore, the synthesis of coordination polymers involving urea derivatives with pyridyl functionalities has been reported. researchgate.net For instance, the compound poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-succinato)dicopper(II)] is a ribbon-like coordination polymer. researchgate.net The synthesis of such polymers often involves the reaction of metal salts with the urea-based ligands under specific conditions. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Carbamoyl 1 Methylquinolin 1 Ium

Electrophilic Reactivity and Nucleophilic Additions

The positively charged nitrogen atom in the 3-Carbamoyl-1-methylquinolin-1-ium scaffold withdraws electron density from the entire ring system, rendering the carbon atoms, particularly at the C2 and C4 positions, highly electrophilic. This inherent electrophilicity governs its reactivity towards nucleophiles.

Examination of Nucleophilic Substitution Patterns in the Quinolinium Core

While direct studies on the nucleophilic substitution patterns of this compound are not extensively documented in the reviewed literature, the reactivity of analogous quinolinium and pyridinium (B92312) systems provides a strong basis for predicting its behavior. Nucleophilic aromatic substitution (SNAr) reactions on N-alkylquinolinium salts are well-established. The presence of the electron-withdrawing carbamoyl (B1232498) group at the 3-position is expected to further activate the quinolinium ring towards nucleophilic attack.

In related systems, such as 2-chloro-1-methylpyridinium (B1202621) iodide, reactions with nucleophiles like phenols proceed via a second-order kinetic process, consistent with a bimolecular aromatic nucleophilic substitution (SN2Ar) mechanism. This suggests that a similar pathway would be operative for this compound if a suitable leaving group were present on the ring. The rate of such reactions is influenced by the nature of the nucleophile and the solvent.

The regioselectivity of nucleophilic attack on 3-substituted pyridinium salts has been shown to favor the formation of 1,2-dihydropyridine derivatives. By analogy, it is anticipated that nucleophiles would preferentially attack the C2 or C4 position of the this compound cation, leading to the corresponding di- or tetrahydroquinoline adducts. The precise outcome would likely depend on the nature of the nucleophile and the reaction conditions.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

Position of AttackPredicted Product TypeRationale
C21,2-Dihydroquinoline derivativeHigh electrophilicity due to proximity to the cationic nitrogen.
C41,4-Dihydroquinoline derivativeSignificant electrophilicity due to conjugation with the cationic nitrogen.

Analysis of Condensation Reactions for Novel Heterocyclic Architectures

It is plausible that this compound could participate in similar multi-component reactions, where the activated quinolinium ring acts as an electrophile. For example, condensation with active methylene (B1212753) compounds in the presence of a base could lead to the formation of novel fused heterocyclic systems. The carbamoyl group at the 3-position could influence the reactivity and regioselectivity of these condensation reactions, potentially enabling the synthesis of unique molecular architectures.

Radical Chemistry and Photoreactivity Studies

The investigation of photochemical and radical-mediated reactions has opened new avenues for the functionalization of heterocyclic compounds. The this compound cation, with its inherent electronic properties, is a candidate for such transformations.

Investigations into Visible-Light-Driven Photocatalysis for Site-Selective Functionalization

Visible-light photocatalysis has emerged as a mild and efficient method for the functionalization of N-heteroarenes. Studies on related pyridinium and quinolinium derivatives have demonstrated that these compounds can be selectively functionalized under photocatalytic conditions. For example, the site-selective installation of phosphinoyl and carbamoyl moieties on pyridinium derivatives has been achieved using quinolinone as an organic photocatalyst. rsc.org This method allows for a switch in selectivity between the C2 and C4 positions by changing the radical source. rsc.org

Given these findings, it is highly probable that this compound could undergo similar site-selective functionalization. The excited state of a suitable photocatalyst could induce single-electron transfer, leading to the formation of a radical intermediate from the quinolinium salt. This radical could then react with various radical precursors to introduce new functional groups at specific positions on the quinoline (B57606) ring. The presence of the carbamoyl group at the 3-position would likely influence the electronic distribution in the radical intermediate, thereby affecting the regioselectivity of the functionalization.

Table 2: Potential Photocatalytic Functionalization Reactions of this compound

Radical SourcePotential Functional GroupPredicted Position of Functionalization
Phosphinoyl radical precursorPhosphinoylC2 or C4
Carbamoyl radical precursorCarbamoylC2 or C4
Alkyl radical precursorAlkylC2 or C4

Generation and Reactivity of Carbamoyl Radicals

The generation of carbamoyl radicals and their subsequent addition to various substrates is a topic of significant interest in organic synthesis. These radicals can be generated from various precursors, including oxamic acids, under photoredox conditions. researchgate.netCurrent time information in NA. These reactions often proceed through the formation of an electron donor-acceptor (EDA) complex. For instance, a visible-light-promoted strategy for the C-3 carbamoylation of quinoxalinone scaffolds has been developed, which proceeds via an EDA complex between oxamic acid and the quinoxalinone.

While direct studies on the generation of a carbamoyl radical from the 3-carbamoyl group of this compound are not reported, it is conceivable that under specific photochemical conditions, this moiety could be a source of a carbamoyl radical. More likely, the quinolinium ring itself would act as an acceptor for externally generated carbamoyl radicals. The addition of a carbamoyl radical to the electron-deficient quinolinium ring would be a favorable process, leading to the formation of a new C-C bond and the introduction of a second carbamoyl group onto the heterocyclic core. The regioselectivity of this addition would be an interesting subject for investigation.

Exploration of Photomechanochemical Transformations

Photomechanochemistry, the synergistic combination of light and mechanical forces, is an emerging field in chemical synthesis. units.it This technique can lead to unique reactivity and selectivity that is not achievable in solution-phase reactions. While the application of photomechanochemistry to quinolinium salts is not yet widely explored, the solid-state nature of many salts makes them suitable candidates for such investigations.

The mechanical activation of drug salts through grinding or milling has been shown to induce physical and chemical transformations. rsc.org It is plausible that subjecting this compound to photomechanochemical conditions, for example, by ball-milling in the presence of a photosensitizer and a reactant, could lead to novel reactivity. The mechanical forces could alter the crystal packing and expose different reactive sites, while the light provides the energy for the chemical transformation. This could potentially lead to new synthetic routes for the functionalization of the quinolinium core or for the construction of novel supramolecular assemblies. Further research in this area is needed to explore the potential of photomechanochemical transformations of this compound.

Elucidation of Reaction Mechanisms

Efforts to delineate the precise step-by-step sequence of bond-breaking and bond-forming events that characterize the chemical reactions of this compound have not been documented in the reviewed literature. The elucidation of such mechanisms is fundamental to the predictive understanding of a compound's chemical behavior.

Application of Chemical Kinetics to Determine Reaction Pathways

A thorough search has yielded no specific studies applying the principles of chemical kinetics to unravel the reaction pathways of this compound. Information regarding rate laws, reaction order, and the influence of various parameters such as concentration and temperature on the reaction rates of this specific compound is not available.

Characterization of Reactive Intermediates and Transition States

Similarly, there is a lack of published research on the characterization of reactive intermediates and transition states involved in the chemical reactions of this compound. The identification and structural analysis of these short-lived, high-energy species are crucial for a complete understanding of a reaction mechanism.

Due to the absence of specific research data on the chemical kinetics and mechanistic details of this compound, no data tables or detailed research findings can be presented.

Advanced Spectroscopic and Structural Elucidation of 3 Carbamoyl 1 Methylquinolin 1 Ium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-Carbamoyl-1-methylquinolin-1-ium by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

High-resolution ¹H NMR spectroscopy is used to identify and assign the various proton environments within the molecule. The positively charged nitrogen atom in the quinolinium ring significantly deshields the adjacent protons, causing their signals to appear at high chemical shifts (downfield). The protons on the fused benzene (B151609) ring typically resonate at lower chemical shifts compared to those on the pyridinium (B92312) portion of the core.

The expected signals for this compound would include:

A singlet for the N-methyl (N-CH₃) protons.

Distinct signals for each of the six aromatic protons on the quinolinium ring system.

Two signals for the non-equivalent protons of the carbamoyl (B1232498) (-CONH₂) group, which may be broad due to quadrupole effects and chemical exchange.

The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton. For instance, the H2 and H4 protons are the most downfield due to their proximity to the cationic nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Predicted values are based on analysis of similar quinolinium and N-heterocyclic structures.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H2> 9.5Singlet (s)
H4> 9.0Singlet (s)
Aromatic H (H5-H8)7.8 - 8.5Multiplets (m)
N-CH₃~ 4.5Singlet (s)
-CONH₂7.5 - 8.0Broad Singlet (br s)

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. mnstate.edu Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each distinct carbon environment. mnstate.edu The chemical shifts provide information about the electronic environment of the carbons, with those in the aromatic quinolinium ring appearing between approximately 120 and 150 ppm, and the carbonyl carbon of the amide group resonating at a significantly downfield position (>160 ppm).

DEPT experiments are crucial for determining the type of each carbon atom (C, CH, CH₂, or CH₃). libretexts.org

DEPT-45: Shows all protonated carbons.

DEPT-90: Shows only methine (CH) carbons.

DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive signals and methylene (B1212753) (CH₂) carbons as negative signals. Quaternary carbons (C) are absent in all DEPT spectra. libretexts.org

This information, combined with the standard ¹³C spectrum, allows for a complete assignment of the carbon skeleton. nih.gov

Table 2: Predicted ¹³C NMR and DEPT Analysis for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)DEPT-135 SignalCarbon Type
C=O~163AbsentQuaternary (C)
C2~148PositiveMethine (CH)
C3~135AbsentQuaternary (C)
C4~146PositiveMethine (CH)
C4a~128AbsentQuaternary (C)
C5~130PositiveMethine (CH)
C6~129PositiveMethine (CH)
C7~137PositiveMethine (CH)
C8~122PositiveMethine (CH)
C8a~138AbsentQuaternary (C)
N-CH₃~49PositiveMethyl (CH₃)

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing through-bond correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. sdsu.edu It is used to identify adjacent protons, typically separated by two or three bonds, allowing for the tracing of proton networks within the quinolinium ring system. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to the signal of the carbon it is bonded to on the other axis, providing definitive C-H assignments. scribd.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically two- and three-bond) correlations between protons and carbons. columbia.edu HMBC is particularly powerful for identifying connectivity across quaternary carbons. For this compound, key HMBC correlations would include the link between the N-methyl protons and the C2 and C8a carbons of the ring, as well as correlations from the H2 and H4 protons to the carbamoyl carbon (C=O), unequivocally confirming the substituent's position at C3. scribd.com

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays characteristic absorption bands for the functional groups present in this compound. The analysis of these bands confirms the presence of the amide and the aromatic quinolinium system.

Table 3: Characteristic FT-IR Vibrational Modes for this compound Frequencies are based on data for analogous aromatic amides and N-heterocyclic compounds. nih.gov

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H stretching (asymmetric & symmetric)Primary Amide (-CONH₂)
3100 - 3000C-H stretchingAromatic (C-H)
2980 - 2850C-H stretchingMethyl (-CH₃)
~1680C=O stretching (Amide I band)Carbonyl
~1600N-H bending (scissoring) (Amide II band)Primary Amide (-CONH₂)
1610 - 1450C=C and C=N stretchingAromatic Ring
~1420C-N stretchingAmide
900 - 670C-H out-of-plane bendingAromatic (C-H)

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. nih.gov While FT-IR is sensitive to vibrations involving a change in dipole moment (e.g., C=O stretch), Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability. nih.gov For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the quinolinium ring system, which are often weak or absent in the IR spectrum. This provides a more complete vibrational profile of the molecule's backbone.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, both high-resolution and electrospray ionization mass spectrometry provide critical data.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of this compound by providing its precise molecular mass. This technique distinguishes the compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. The exact mass of the cation is calculated based on the sum of the exact masses of its constituent atoms (C₁₁H₁₁N₂O⁺). This precision is crucial for confirming the elemental composition and is a standard method for structure confirmation in newly synthesized compounds.

Isotope-labeled versions of related compounds, such as 3-Carbamoyl-1-methylpyridin-1-ium-d₃, are often used as internal standards in mass spectrometry to improve analytical accuracy and reproducibility. medchemexpress.com The use of stable isotopes allows for precise tracking and quantification in complex biological matrices. medchemexpress.com

Electrospray Ionization (ESI) Mass Spectrometry for Ionization Pathways

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally labile molecules, making it well-suited for studying the ionic this compound. uni-goettingen.densf.gov In ESI-MS, the compound, already in its cationic form, is transferred from solution to the gas phase with minimal fragmentation. uni-goettingen.de This process facilitates the observation of the intact molecular ion, providing direct confirmation of its molecular weight.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, can reveal details about the compound's structure. nih.govresearchgate.net For instance, the fragmentation of related dicaffeoylquinic acid isomers in ESI-MS/MS shows that differences in ion abundances and the presence of specific fragment ions allow for the unique identification of each isomer. nih.gov Similarly, studying the fragmentation pathways of this compound can provide valuable information for its structural confirmation and for distinguishing it from potential isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is used to study the electronic structure of conjugated systems like the quinolinium ring in this compound.

The absorption of UV or visible radiation in organic molecules is typically associated with π→π* and n→π* electronic transitions. shu.ac.ukslideshare.net Molecules with conjugated π systems, such as this compound, exhibit strong absorption in the UV-Vis region due to the smaller energy gap for π→π* transitions compared to isolated double bonds. libretexts.org The resulting spectrum, characterized by one or more absorption bands, is a key feature for the identification and quantification of the compound. For example, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which contains a related conjugated system, shows a characteristic absorption peak in the UV range. libretexts.org

Influence of Solvent Polarity on UV-Vis Absorption Spectra

The position and intensity of absorption bands in a UV-Vis spectrum can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. biointerfaceresearch.com Changes in solvent polarity can alter the energy difference between the ground and excited states of the molecule, leading to shifts in the absorption maximum (λmax). nih.gov

For many compounds, increasing solvent polarity can cause a shift to shorter wavelengths (hypsochromic or blue shift) or to longer wavelengths (bathochromic or red shift). biointerfaceresearch.com For instance, a study on related pyridinium iodide dyes showed a hypsochromic shift as solvent polarity increased, indicating negative solvatochromism. nih.gov The interaction between the solute and solvent molecules can stabilize or destabilize the ground and excited states differently, providing insights into the electronic distribution of the molecule. researchgate.net A systematic study of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Table 1: Illustrative UV-Vis Absorption Data in Different Solvents

SolventPolarity Indexλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Water10.2Data not availableData not available
Methanol6.6Data not availableData not available
Ethanol5.2Data not availableData not available
Acetonitrile (B52724)6.2Data not availableData not available
Dichloromethane3.4Data not availableData not available

Note: This table is illustrative. Specific experimental data for this compound is required for completion.

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Atomic Coordinates and Bond Parameters

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a three-dimensional electron density map and, from that, determine the exact position of each atom. nih.govmdpi.com This technique would provide the definitive solid-state structure of this compound.

For related compounds, such as 4-benzylcarbamoyl-1-methylpyridinium iodide, single-crystal X-ray diffraction has revealed that the cation and anion form an ionic pair linked by hydrogen bonds. nih.govnih.gov The analysis also provides precise bond lengths and angles, showing, for example, that the central part of the molecule and the pyridyl ring are nearly coplanar. nih.gov A similar analysis for this compound would yield its atomic coordinates, bond lengths, bond angles, and torsion angles, providing a complete picture of its molecular geometry in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

Table 2: Representative Crystallographic Data

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Note: This table is illustrative and would be populated with data from a single-crystal X-ray diffraction experiment on this compound.

Conformational Analysis and Intermolecular Interactions in Crystalline Lattices

The three-dimensional arrangement of molecules in a crystal lattice is dictated by a combination of the molecule's inherent conformational preferences and the network of intermolecular forces that stabilize the crystalline state. For this compound, both aspects are crucial for determining its solid-state properties.

Conformational Profile:

The conformational landscape of this compound is primarily defined by the orientation of the carbamoyl group relative to the quinolinium ring. The quinolinium ring system itself is largely planar, though the attachment of the methyl group to the nitrogen atom introduces a positive charge and influences the electronic distribution across the aromatic system.

The key rotational degree of freedom is around the C3-C(O)NH2 bond. The planarity between the carbamoyl group and the quinolinium ring is a critical factor. In the case of the analogous compound, 3-carbamoylquinoxalin-1-ium chloride, the dihedral angle between the quinoxaline (B1680401) ring system and the amide group is a mere 0.2(2)°. nih.gov This suggests a strong preference for a co-planar arrangement, which maximizes π-orbital overlap and resonance stabilization between the aromatic ring and the carbamoyl substituent. It is therefore highly probable that this compound also adopts a predominantly planar conformation in its crystalline state.

Intermolecular Interactions:

The presence of a carbamoyl group (-CONH2) and a positively charged N-methylated quinolinium ring system provides a rich array of potential intermolecular interactions that are instrumental in the formation and stabilization of the crystal lattice. These non-covalent interactions are expected to include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carbamoyl group is an excellent hydrogen bond donor (via the -NH2 protons) and acceptor (via the carbonyl oxygen). This dual capability allows for the formation of extensive hydrogen-bonding networks. In the crystal structures of related aromatic amides, N-H···O hydrogen bonds are a common and dominant feature, often leading to the formation of dimers or extended chains. nih.gov

Furthermore, weaker C-H···O and C-H···N hydrogen bonds, where hydrogen atoms from the quinolinium ring or the methyl group interact with the carbamoyl oxygen or the nitrogen atom of an adjacent molecule, are also plausible. In related structures, such as aroylthiocarbamates, a combination of N-H···O and C-H···S hydrogen bonds contributes to the formation of sheet-like structures. Similarly, in 3-carbamoylquinoxalin-1-ium chloride, the ions are linked through N-H···O and N-H···Cl hydrogen bonds, creating a two-dimensional network. nih.gov

π-π Stacking: The planar aromatic quinolinium ring is susceptible to π-π stacking interactions. These interactions arise from the attractive, noncovalent forces between aromatic rings. In the crystalline state, it is anticipated that the quinolinium rings of adjacent molecules will stack in an offset or parallel-displaced manner to minimize electrostatic repulsion and maximize attractive dispersion forces. The interplanar distances in such stacks are typically in the range of 3.3 to 3.8 Å. For instance, in some aroylimidothiocarbonates, aromatic π-π stacking interactions link molecular chains into more complex ladder-type structures.

The interplay of these hydrogen bonding and π-π stacking interactions is expected to result in a well-ordered, three-dimensional supramolecular architecture for this compound in its crystalline form. The specific geometry and strength of these interactions will ultimately define the crystal packing and the resulting physicochemical properties of the solid.

Computational and Theoretical Investigations of 3 Carbamoyl 1 Methylquinolin 1 Ium

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like 3-Carbamoyl-1-methylquinolin-1-ium, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This involves calculating the electron density to predict bond lengths, bond angles, and dihedral angles. Such studies on related quinoline (B57606) derivatives have successfully elucidated their structural parameters. However, no published data for the optimized geometry or electronic structure of this compound using DFT is available.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

A direct consequence of geometry optimization and electronic structure calculation is the prediction of spectroscopic properties. Theoretical vibrational frequencies, which correspond to the infrared and Raman spectra, can be calculated. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for the positive identification of the compound. While there are reports on the theoretical vibrational analysis of other quinoline compounds, no such predictive data exists for this compound in the reviewed literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their function and interactions.

Conformational Ensemble Analysis and Energy Landscapes

Molecules are not static; they exist as an ensemble of different conformations. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. This would reveal the flexibility of the molecule and the preferred shapes it adopts in different environments. Molecular dynamics simulations are a key tool for this type of analysis. While studies on similar quinoline-3-carboxamides (B1200007) have explored their conformational behavior, specific conformational ensemble data for this compound is absent from scientific publications. mdpi.com

Simulation of Intermolecular Interactions (e.g., hydrogen bonding networks)

The carbamoyl (B1232498) group in this compound is capable of forming hydrogen bonds, which are critical for its interaction with other molecules, including water and biological macromolecules. Molecular dynamics simulations can be used to study the patterns and dynamics of these hydrogen bonding networks. Such simulations would provide a detailed picture of how the compound interacts with its environment at an atomic level. No studies detailing the simulated intermolecular interactions of this compound were found.

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

This method is frequently used in drug design to understand how a potential drug molecule (the ligand) might bind to a biological target, such as a protein or enzyme. For this compound, docking studies would be instrumental in identifying potential biological targets and in elucidating the specific amino acid residues involved in the binding interaction. This would involve predicting the binding affinity and the pose of the ligand within the active site of a target protein.

Studies on closely related quinoline-3-carboxamide (B1254982) derivatives have utilized molecular docking and molecular dynamics simulations to investigate their interactions with various kinases, demonstrating the utility of these methods for this class of compounds. mdpi.com These studies provide a framework for how this compound could be investigated, but specific docking results for this compound against any biological target have not been published.

Predictive Modeling of Binding Modes with Biological Macromolecules

Predictive modeling, primarily through molecular docking and molecular dynamics (MD) simulations, is employed to elucidate the potential binding modes of quinoline derivatives within the active sites of biological macromolecules, such as protein kinases. mdpi.comnih.gov These techniques predict the conformation, orientation, and non-covalent interactions of a ligand when it binds to a receptor.

Molecular Docking: This computational technique places a ligand into the binding site of a target protein to predict its bound conformation and affinity. For quinoline-3-carboxamides, which are structurally analogous to this compound, docking studies have been performed to understand their interaction with various kinases. mdpi.com The process typically involves preparing the 3D structures of the ligand and the protein and then using a scoring function to evaluate the most likely binding poses. nih.gov These studies have shown that the quinoline nitrogen is often crucial for binding to the hinge region of kinases, enabling these molecules to act as competitive inhibitors of ATP. mdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often conducted to assess the stability of the predicted protein-ligand complex over time. mdpi.com MD simulations provide a dynamic view of the interactions, revealing the flexibility of both the ligand and the protein and the stability of key intermolecular bonds, such as hydrogen bonds and hydrophobic interactions. mdpi.com For instance, MD simulations performed on quinoline-3-carboxamide derivatives bound to kinases like Ataxia Telangiectasia Mutated (ATM) kinase have been used to confirm the stability of the docked pose and the persistence of critical interactions throughout the simulation period. mdpi.com The root mean square deviation (RMSD) of the protein and ligand is monitored to ensure the complex remains stable. mdpi.com

The predictive modeling workflow allows researchers to visualize and analyze the specific amino acid residues that interact with the ligand. These interactions are fundamental to understanding the molecule's biological activity.

Table 1: Predicted Interactions of a Quinoline-3-Carboxamide Analog with ATM Kinase Active Site

Interacting ResidueInteraction Type
Hinge Region ResiduesHydrogen Bonding
Catalytic Loop ResiduesHydrophobic Interactions
Activation Loop ResiduesVan der Waals Contacts

This table is a representative example based on findings for structurally similar compounds. mdpi.com

Computational Assessment of Binding Affinity and Specificity

Computational methods are also vital for estimating the binding affinity of a compound to its target and its specificity against other related targets. mdpi.com

Binding Affinity Assessment: Molecular docking programs provide scores (e.g., docking scores, GlideScores) that estimate the binding free energy of the ligand-protein complex. mdpi.com A lower docking score generally indicates a more favorable binding affinity. These scores are calculated based on factors like intermolecular interactions (hydrogen bonds, electrostatic interactions) and penalties for steric clashes. mdpi.com By comparing the docking scores of different derivatives, researchers can predict which modifications are likely to enhance binding affinity. mdpi.com Free energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to snapshots from MD simulations to provide a more rigorous estimation of binding free energy. mdpi.com

Specificity Assessment: A key challenge in drug design is ensuring a compound binds selectively to its intended target. Computational studies can assess specificity by docking the same ligand into the binding sites of multiple, often homologous, proteins. mdpi.com For example, quinoline-3-carboxamides were docked against a panel of related kinases, including ATM, ATR, DNA-PKcs, mTOR, and PI3Kγ, to evaluate their selectivity. mdpi.com The results highlighted a high degree of selectivity for ATM kinase over the others, which was attributed to differences in the amino acid residues within the respective binding sites. mdpi.com Multiple Sequence Alignment (MSA) analysis can be used in conjunction with docking to understand if the key interactions involve conserved or non-conserved residues, further explaining the basis of selectivity. mdpi.com

Table 2: Comparative Docking Scores of a Quinoline-3-Carboxamide Analog Against Various Kinases

Kinase TargetDocking Score (kcal/mol)Predicted Selectivity
ATM-10.5High
ATR-8.2Moderate
DNA-PKcs-7.9Moderate
mTOR-6.5Low
PI3Kγ-6.1Low

Note: The docking scores are hypothetical examples derived from the trends described in the literature for quinoline-3-carboxamides to illustrate the concept of computational selectivity assessment. A more negative score implies stronger predicted binding affinity. mdpi.com

Mechanistic Insights into Biological Interactions of 3 Carbamoyl 1 Methylquinolin 1 Ium Derivatives

Enzymatic Interaction Mechanisms

The biological activity of many compounds is predicated on their ability to modulate the function of enzymes. For derivatives of 3-Carbamoyl-1-methylquinolin-1-ium, particularly those incorporating a carbamate (B1207046) functional group, the primary mode of action often involves direct enzyme inhibition.

The inhibition of enzymes by carbamate derivatives often follows a well-defined kinetic pattern that can be characterized as pseudo-irreversible or carbamate-mediated inhibition. This mechanism typically involves a two-step process: first, the inhibitor reversibly binds to the enzyme's active site to form a Michaelis-like complex. Second, a chemical reaction occurs in which the carbamoyl (B1232498) moiety is transferred to a nucleophilic residue (commonly serine) in the active site, forming a carbamylated enzyme.

Kinetic studies are crucial for quantifying the potency of such inhibitors. Key parameters include:

Michaelis-Menten Constant (Kₘ): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). In competitive inhibition, Kₘ increases because higher substrate concentrations are needed to overcome the inhibitor. nih.gov

Maximum Velocity (Vₘₐₓ): The maximum rate of the reaction. In pure competitive inhibition, Vₘₐₓ is unaffected because at sufficiently high substrate concentrations, the inhibitor's effect can be surmounted. nih.govyoutube.com

Inhibition Constant (Kᵢ): A measure of the inhibitor's binding affinity to the enzyme.

The table below illustrates the expected changes in kinetic parameters for different types of reversible enzyme inhibition, which can be foundational to understanding the more complex carbamate-mediated mechanism.

Inhibition TypeEffect on VₘₐₓEffect on KₘDescription
Competitive UnchangedIncreasesInhibitor binds only to the free enzyme's active site, competing with the substrate. nih.govlibretexts.org
Non-competitive DecreasesUnchangedInhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. libretexts.orgkhanacademy.org
Uncompetitive DecreasesDecreasesInhibitor binds only to the enzyme-substrate (ES) complex at a site distinct from the active site. libretexts.orgkhanacademy.org

This table presents conceptual data based on established principles of enzyme kinetics.

Research into the derivatives of this compound has often focused on their interactions with specific and vital enzyme families.

Cholinesterases: Carbamates are well-known inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govgoogle.com The mechanism involves the carbamoylation of a serine residue in the active site of the cholinesterase, rendering the enzyme unable to hydrolyze its natural substrate, acetylcholine. nih.govnih.gov The quinolinium structure itself can contribute to binding affinity within the active site. The kinetics of this inhibition can be studied in vitro to determine the rate constants for the formation of the carbamylated enzyme. nih.gov

Protein Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways through phosphorylation, making them significant targets in drug discovery. targetmol.com Many kinase inhibitors are heterocyclic compounds that act as competitive inhibitors by occupying the ATP-binding site of the enzyme. mdpi.com While specific studies on this compound itself are limited, its quinoline (B57606) core is a feature found in various known kinase inhibitors. It has been demonstrated that a wide array of compounds, including those with quinoline-like structures, can inhibit protein kinases. nih.gov For instance, inhibitors have been developed for targets like Apoptosis signal-regulating kinase 1 (ASK1), p38 MAP kinase, and cyclin-dependent kinases (CDKs). mdpi.comnih.gov

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action. For this compound derivatives, this process involves a combination of approaches. The observation that carbamate derivatives inhibit cholinesterases points to this enzyme family as a primary biological target. nih.govgoogle.com

Further validation can be achieved through:

In Vitro Enzyme Assays: Using purified enzymes to confirm direct inhibition and perform detailed kinetic analysis. nih.gov

Isotope Labeling: Employing stable isotope-labeled versions of the compound, such as a deuterated analogue, allows for precise tracking in biological systems. medchemexpress.com These markers can be used in competitive binding experiments and mass spectrometry to identify binding partners and study metabolic pathways, helping to pinpoint key molecular targets. medchemexpress.com

Structural Analogs: The isolation of structurally similar compounds, such as 3-Carbamoylquinoxalin-1-ium chloride from natural sources like Streptomyces sp., can suggest evolutionarily conserved biological targets. ucf.edunih.gov

Molecular Basis of Biological Activity

Beyond enzymatic interactions, the biological effects of a compound are governed by its ability to cross biological membranes and interact with other crucial macromolecules.

The cell permeability of molecules is often quantified by an apparent permeability coefficient (Papp). nih.govnih.gov This value can be determined experimentally by measuring the influx or efflux of the compound across a cell monolayer. For example, studies on cyclic peptides have used single-cell mass spectrometry to calculate Papp values, which can range significantly based on molecular structure. nih.gov

The table below shows example permeability data for model compounds, illustrating the range of observed values.

CompoundInflux Pₐₚₚ (10⁻⁶ cm/s)Efflux Pₐₚₚ (10⁻⁶ cm/s)Cell Line
Cyclosporin (B1163) A 0.1211.48MCF-7
dmCsA-1 0.0170.20MCF-7
Cyclic Peptide 19 0.80Not ReportedNot Reported

This table is based on data for cyclosporin A (CsA), its demethylated analog (dmCsA-1) nih.gov, and a separate cyclic peptide nih.gov to demonstrate the application of the Pₐₚₚ metric.

A higher efflux ratio, as seen with Cyclosporin A, can indicate the involvement of active efflux transporters like P-glycoprotein. nih.gov Similar mechanisms could potentially influence the intracellular concentration of quinolinium derivatives.

DNA Binding: Small organic molecules can interact with DNA, altering its structure and function. Carbamoyl derivatives, particularly those with planar aromatic structures like quinoline, have the potential to bind to DNA. Studies on structurally related p-pyridinyl oxime carbamates show that these compounds can bind tightly to calf-thymus DNA (CT-DNA), likely through intercalation, where the planar ring system inserts between the base pairs of the DNA double helix. d-nb.info

The strength of this interaction can be quantified by binding and quenching constants.

CompoundBinding Constant (Kₑ) (M⁻¹)Stern-Volmer Constant (Kₛᵥ) (M⁻¹)
Compound 11 (p-pyridinyl oxime carbamate) 3.20 (±0.08) × 10⁵Not Reported in this format
Compound 12 (p-pyridinyl oxime carbamate) 9.16 (±0.16) × 10⁴Not Reported in this format

Table data is from a study on p-pyridinyl oxime carbamates, used here as a model for the potential DNA-binding activity of similar carbamoyl-containing heterocyclic compounds. d-nb.info Note: The original source reports KSV values, which are related to fluorescence quenching and indicate binding, but uses Kb for the binding constant.

Furthermore, some of these compounds have been shown to act as "DNA photocleavers," causing single- or double-stranded nicks in plasmid DNA upon UV irradiation. d-nb.info

Protein Binding: The primary mechanism of protein binding for this compound derivatives is through specific interactions with the active or allosteric sites of enzymes, as detailed in the enzyme inhibition sections. For enzymes like cholinesterases and protein kinases, the binding involves a combination of electrostatic interactions, hydrogen bonding, and, in the case of carbamates, the formation of a covalent bond with an active site residue. nih.govmdpi.com The affinity of this binding determines the potency of the biological effect.

Cellular Mechanisms of Action (e.g., induction of apoptosis, modulation of cell cycle progression)

Derivatives of the quinolinium core have demonstrated the ability to influence cell fate through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle.

Research into novel quinazolinone N-acetohydrazides, which share heterocyclic similarities, has shown that certain derivatives can arrest the cell cycle at the G2/M phase and trigger apoptosis. For instance, compound 9e in one study demonstrated this dual effect in the MDA-MB-231 breast cancer cell line. nih.gov Similarly, quinolone-3-carboxamide derivatives have been identified as potent inducers of apoptosis. One such derivative, compound 10i, significantly increased the populations of early and late apoptotic cells in HepG2 liver cancer cells. nih.gov This was accompanied by an elevation in the expression of pro-apoptotic proteins like Bax and Caspase-7. nih.gov

The induction of apoptosis by related heterocyclic compounds, such as indole (B1671886) derivatives, has also been well-documented. A novel indole ethyl isothiocyanate analog, 1-(t)butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), was found to cause significant chromatin condensation and DNA fragmentation, hallmarks of apoptosis, in neuroblastoma cells. nih.gov Further analysis revealed that NB7M treatment led to an accumulation of cells in the early-apoptotic and late-apoptotic/necrotic stages. nih.gov

Moreover, the modulation of the cell cycle is a key anticancer strategy. Inhibitors of the bromodomain and extra-terminal domain family (BET) can induce a reversible G0/G1 cell cycle arrest in acute myeloid leukemia (AML) cells. nih.gov While not direct quinolinium derivatives, these findings highlight that targeting cell cycle machinery is a valid approach for related small molecule inhibitors.

Structure-Activity Relationship (SAR) and Rational Design

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Correlation of Structural Features with Biological Potency

A review of quinoline and quinolone carboxamides has provided detailed SAR analysis, indicating that modifications at various positions on the quinoline ring system significantly impact their anticancer potency. nih.gov For instance, the introduction of a carboxamide linkage at different positions has been an effective strategy to enhance pharmacological properties. nih.gov

In a study of quinoline and quinolinium iodide derivatives, alkyliodine substituted compounds exhibited significant antitumor activity. nih.gov Specifically, compound 12 (8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl- nih.govmdpi.comdioxolo[4,5-g]quinolin-5-ium) was identified as a highly potent derivative against several human cancer cell lines, with IC50 values in the low micromolar range. nih.gov This highlights the importance of the substituents on the quinolinium core.

The following table summarizes the in vitro cytotoxicity of a potent quinolinium iodide derivative against various cancer cell lines.

CompoundA-549 (IC50 in µM)HeLa (IC50 in µM)SGC-7901 (IC50 in µM)
12 4.45 ± 0.884.74 ± 0.4214.54 ± 1.96
Data from a study on quinoline and quinolinium iodide salt derivatives. nih.gov

Strategic Application of Bioisosteric Replacements and Molecular Mimicry

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds. The carboxamide functional group, present in this compound, is noted for its structural versatility and bioisosteric potential. nih.gov Its ability to form stable conformations and participate in hydrogen bonding allows for diverse interactions with biological targets. nih.gov

While specific examples of bioisosteric replacement for the 3-carbamoyl group in this exact quinolinium scaffold are not extensively documented in the reviewed literature, the principle is widely applied in the design of kinase inhibitors and other therapeutic agents. The goal is often to improve metabolic stability, enhance binding affinity, or alter selectivity.

Rational Design of Quinolinium Scaffolds as Biological Probes

The rational design of quinolinium-based compounds extends to their use as biological probes. The inherent fluorescence of some quinoline derivatives makes them suitable for imaging and sensing applications within cellular environments.

The design of novel quinoline-based anticancer agents often involves computational approaches. For example, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been used to analyze the structural characteristics that enhance the anti-gastric cancer properties of quinoline derivatives. mdpi.com This in-silico approach allows for the virtual screening and design of new compounds with potentially improved biological activity before their synthesis. mdpi.com Such studies have identified that specific substitutions can lead to more potent compounds, guiding the development of the next generation of quinoline-based therapeutics. mdpi.comarabjchem.org The overarching goal is to create molecules that can selectively target cancer cells or specific pathways involved in tumorigenesis. arabjchem.orgmanchester.ac.uk

Advanced Applications in Materials Science and Analytical Chemistry

Development of Fluorescent Probes and Imaging Agents

Quinolinium derivatives are recognized for their fluorescent properties, making them valuable scaffolds for the development of molecular probes. These probes are instrumental in visualizing and quantifying various analytes and dynamic processes in chemical and biological systems.

The fluorescence of quinolinium salts originates from the π-electron system of the quinoline (B57606) ring. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent return to the ground state can occur via the emission of a photon, resulting in fluorescence. The specific photophysical properties, including absorption and emission wavelengths, fluorescence lifetime, and quantum yield, are intricately linked to the molecular structure and the surrounding environment.

Table 1: Factors Influencing the Fluorescent Properties of Quinolinium Derivatives

Factor Effect on Fluorescent Properties
Solvent Polarity Can cause shifts in the emission wavelength (solvatochromism) and affect quantum yield.
Substituents Electron-donating or withdrawing groups can tune the energy levels and influence the brightness and color of the fluorescence.
Analyte Binding Interaction with a target analyte can lead to changes in fluorescence intensity ("turn-on" or "turn-off" response) or wavelength.

| Aggregation | Formation of molecular aggregates can lead to quenching or shifts in the fluorescence emission. |

The utility of fluorescent probes extends to the complex environment of living cells. Quinolinium-based probes have been successfully employed for cellular imaging, enabling the visualization of subcellular structures and the detection of specific bioactive species. nih.govnih.gov For instance, certain quinolinium derivatives have been designed as fluorescent probes for detecting thiophenols in living cells through confocal fluorescence imaging. nih.gov These probes are engineered to be non-fluorescent initially and to "turn on" their fluorescence upon reaction with the target analyte.

While direct studies on the application of 3-Carbamoyl-1-methylquinolin-1-ium in cellular imaging are not detailed in the available literature, its structural similarity to other quinolinium probes suggests potential utility in this area. To be effective for cellular imaging, a probe should ideally possess several key characteristics:

Cell Permeability: The ability to cross the cell membrane to reach its intracellular target.

Low Cytotoxicity: Minimal toxicity to the cells to allow for imaging of healthy, unperturbed biological processes.

Photostability: Resistance to photobleaching under prolonged light exposure during imaging.

Specificity: High selectivity for the target analyte or organelle.

Quinolinium-based probes have also been developed for dynamic pH monitoring in aqueous media using fluorescence lifetime imaging (FLIM), a technique that offers advantages over intensity-based measurements. acs.orgnih.gov This highlights the potential for designing this compound derivatives for advanced cellular imaging applications.

Catalytic Roles and Reaction Enhancement

In recent years, organic molecules have emerged as viable alternatives to traditional metal-based catalysts in a variety of chemical transformations. Quinolinium salts, including their derivatives, are being explored for their potential as organic photocatalysts.

Photocatalysis driven by organic molecules often involves the generation of a highly reactive excited state upon light absorption, which can then participate in electron transfer or energy transfer processes to initiate a chemical reaction. Quinolinium salts have shown promise in this domain. For example, N-methylquinolinium tetrafluoroborate (B81430) has been investigated as a photocatalyst for the degradation of chlorinated pollutants. nih.gov The mechanism is believed to proceed via a Type I process involving electron transfer from the pollutant to the excited state of the quinolinium salt.

Furthermore, molecular photocatalysts based on quinolinium-grafted polyoxometalates have been developed for the efficient one-step aerobic oxidation of benzyl (B1604629) alcohols to benzoic acids under blue light irradiation. acs.org In these systems, the quinolinium moiety acts as the light-harvesting component, absorbing light and initiating the photocatalytic cycle.

Although specific studies detailing the use of this compound as a photocatalyst are limited, its core quinolinium structure suggests that it could exhibit similar photocatalytic activity. The electron-withdrawing nature of the carbamoyl (B1232498) group could potentially modulate the redox properties of the quinolinium core, influencing its effectiveness in photocatalytic applications.

The efficiency of photochemical reactions involving quinolinium catalysts can be enhanced through strategic chemical design. Key strategies include:

Tuning Redox Potentials: Modification of the quinolinium ring with different functional groups can alter its excited-state redox potentials, making it a stronger oxidant or reductant.

Improving Light Absorption: Extending the π-conjugated system of the quinolinium core can shift its absorption to longer wavelengths, allowing for the use of visible light, which is often more desirable for synthetic applications.

Heterogenization: Immobilizing the quinolinium catalyst on a solid support can facilitate its separation from the reaction mixture and improve its reusability.

Table 2: Comparison of Photocatalytic Mechanisms

Mechanism Description Role of Quinolinium Catalyst
Type I The excited photocatalyst directly interacts with the substrate via electron or hydrogen atom transfer. Acts as a photo-oxidant or photo-reductant.

| Type II | The excited photocatalyst transfers its energy to molecular oxygen, generating highly reactive singlet oxygen, which then oxidizes the substrate. | Acts as a photosensitizer. |

Contributions to Environmental and Analytical Chemistry

The fluorescent and photocatalytic properties of quinolinium compounds also lend themselves to applications in environmental and analytical chemistry. These applications primarily focus on the detection and degradation of environmental pollutants.

Quinolinium-based fluorescent probes have been developed for the sensitive and selective detection of thiophenols in environmental samples. nih.gov This is significant as thiophenols are toxic pollutants that can be found in industrial wastewater. The ability to detect such pollutants rapidly and accurately is crucial for environmental monitoring and protection.

In terms of environmental remediation, the photocatalytic properties of quinolinium salts offer a potential pathway for the degradation of persistent organic pollutants. csic.esnih.govnih.gov The use of N-methylquinolinium salts to photocatalytically break down chlorinated phenols is a prime example of this application. nih.gov The process can lead to the mineralization of the pollutants, converting them into less harmful substances like carbon dioxide. While the specific use of this compound in this context has not been extensively documented, its structural features suggest it could be a candidate for similar environmental applications. The development of quinolinium-based photocatalysts that can operate under solar light would be particularly advantageous for sustainable environmental remediation technologies. csic.es

Potential for Specific Metal Ion Detection

The design of chemosensors for the selective detection of metal ions is a significant area of research, with applications ranging from environmental monitoring to medical diagnostics. Quinoline-based compounds have emerged as prominent fluorescent probes for this purpose. nih.gov The core principle behind their function lies in the interaction between the quinoline moiety and a target metal ion, which modulates the compound's photophysical properties, leading to a detectable signal.

While direct studies on this compound for metal ion detection are not extensively documented, its structure suggests a strong potential for such applications. The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms of the carbamoyl group provide potential coordination sites for metal ions. The binding of a metal ion to these sites can alter the internal charge transfer (ICT) characteristics of the molecule, resulting in a change in its fluorescence emission. This can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity.

Quinoline derivatives have been successfully employed in the development of fluorescent sensors for a variety of metal ions, including:

Copper (Cu²⁺): Several quinoline-based probes have demonstrated high selectivity and sensitivity for copper ions. rsc.orgasianpubs.org The interaction between the quinoline derivative and Cu²⁺ can lead to a stable complex formation, enabling its detection in various media. rsc.org

Zinc (Zn²⁺): 8-aminoquinoline-based fluorescent sensors have been synthesized for the detection of Zn²⁺ with high efficiency and selectivity. frontiersin.org

Lead (Pb²⁺): Novel quinoline-based chemosensors have been developed for the sensitive and selective "on-off" detection of lead ions. nih.govnih.gov

Mercury (Hg²⁺): Tetraphenylethene (TPE)-functionalized quinolinium salts have shown potential for the detection of mercury ions through a "turn-on" fluorescence signal. frontiersin.org

The specificity of a quinoline-based sensor for a particular metal ion is dictated by the nature and position of substituent groups on the quinoline ring. In the case of this compound, the carbamoyl group at the 3-position is expected to play a crucial role in the selective binding of certain metal ions. Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the binding affinity and coordination geometry of this compound with various metal ions, thereby guiding the experimental design of selective sensors. asianpubs.orgnih.gov

Metal Ion Reported Quinoline-Based Sensor Type Detection Principle
Copper (Cu²⁺)Fluorescent "turn-off" chemosensorsSelective complex formation
Zinc (Zn²⁺)8-aminoquinoline-based fluorescent sensorHigh selectivity and efficiency
Lead (Pb²⁺)Fluorescent-colorimetric "on-off" chemosensorSelective binding and signal quenching
Mercury (Hg²⁺)Aggregation-induced emission (AIE) sensor"Turn-on" fluorescence upon binding

Integration into Advanced Analytical Techniques for Compound Characterization

The characterization of newly synthesized compounds is a fundamental aspect of chemical research. Advanced analytical techniques are indispensable for elucidating the structure, purity, and properties of these molecules. Quinoline derivatives, including this compound, are routinely characterized using a suite of these methods.

The structural elucidation of quinoline-based compounds is typically achieved through a combination of spectroscopic techniques: asianpubs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern of the quinoline ring and the carbamoyl group.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the exact molecular weight of the compound, confirming its elemental composition. rsc.org

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the C=O and N-H bonds of the carbamoyl group. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study its photophysical properties. asianpubs.org

Furthermore, the integration of this compound or its derivatives into more complex analytical systems holds promise. For instance, its inherent fluorescence could be harnessed in the development of fluorescent probes for bioimaging applications. The interaction of the compound with specific analytes, leading to a change in its fluorescence, can be monitored using fluorescence microscopy.

Isotope-labeled versions of related compounds, such as 3-Carbamoyl-1-methylpyridin-1-ium, are utilized as internal standards in mass spectrometry analysis. This application improves the accuracy and reproducibility of quantitative studies by correcting for variations in sample preparation and instrument response. The use of stable isotopes allows for precise tracking and quantification of molecules in complex biological matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.